(5S,6R)-DiHETEs

Leukotriene receptor pharmacology Stereochemical selectivity Eicosanoid receptor binding

(5S,6R)-DiHETE (CAS 7365-44-8; also designated 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid) is a stereochemically defined enantiomer of the 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) class derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. This compound functions as a leukotriene D4 (LTD4) receptor ligand and exhibits contractile activity on guinea pig ileum smooth muscle with an EC50 of 1.3 μM.

Molecular Formula C6H15NO6S
Molecular Weight 229.25 g/mol
CAS No. 7365-44-8
Cat. No. B1683097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6R)-DiHETEs
CAS7365-44-8
SynonymsAI3-62522, TES free acid
Molecular FormulaC6H15NO6S
Molecular Weight229.25 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)NC(CO)(CO)CO
InChIInChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)
InChIKeyJOCBASBOOFNAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(5S,6R)-DiHETE: Stereochemistry-Defined Leukotriene Receptor Ligand for Inflammatory Signaling Research Procurement


(5S,6R)-DiHETE (CAS 7365-44-8; also designated 5S,6R-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid) is a stereochemically defined enantiomer of the 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) class derived from the 5-lipoxygenase pathway of arachidonic acid metabolism [1]. This compound functions as a leukotriene D4 (LTD4) receptor ligand and exhibits contractile activity on guinea pig ileum smooth muscle with an EC50 of 1.3 μM [2]. The (5S,6R) stereochemical configuration is essential for its receptor recognition profile, as demonstrated by comparative testing of all four synthetic (5,6)-DiHETE diastereoisomers [1]. Unlike the structurally distinct 5,6-dihydroxyeicosatrienoic acids (5,6-DiHETrEs) derived from cytochrome P450 epoxygenase metabolism, (5S,6R)-DiHETE belongs to the leukotriene-like eicosanoid subfamily and is biosynthetically generated via enzymatic conversion of leukotriene A4 (LTA4) rather than via soluble epoxide hydrolase-mediated hydrolysis of epoxyeicosatrienoic acids (EETs) [3].

Why Generic 5,6-DiHETE or Alternative Eicosanoid DiHETrEs Cannot Substitute for (5S,6R)-DiHETE in Receptor Pharmacology Assays


Substitution of (5S,6R)-DiHETE with other 5,6-DiHETE stereoisomers or with structurally similar dihydroxyeicosatrienoic acid (DiHETrE) regioisomers introduces significant experimental variability due to stereochemistry-dependent receptor engagement. Direct comparative binding studies demonstrate that among the four synthetic (5,6)-DiHETE diastereoisomers, only the (5S,6R) configuration is recognized by the LTD4 receptor [1]. The (5S,6S) isomer exhibits markedly reduced contractile activity in comparative functional assays, and neither isomer activates LTC4 or LTB4 receptors [1][2]. Furthermore, 5,6-DiHETrEs such as 14,15-DiHETrE and 11,12-DiHETrE operate through distinct pharmacological mechanisms involving PPARα activation and soluble epoxide hydrolase pathways rather than leukotriene receptor signaling [3]. Procurement of non-stereochemically defined racemic mixtures or alternative regioisomers fundamentally alters the receptor target engagement profile and invalidates cross-study comparability in leukotriene pathway investigations.

(5S,6R)-DiHETE Procurement Evidence: Quantified Stereochemical Selectivity and Receptor Pharmacology Differentiation Versus Comparators


LTD4 Receptor Recognition: Exclusive Binding of (5S,6R) Stereoisomer Versus Three Other (5,6)-DiHETE Diastereoisomers

In a direct head-to-head comparison of all four synthetic (5,6)-DiHETE diastereoisomers, only the (5S,6R) configuration demonstrated recognition by the LTD4 receptor in guinea pig lung membrane binding assays. The other three stereoisomers—(5R,6S), (5S,6S), and (5R,6R)—exhibited no detectable binding to LTD4, LTC4, or LTB4 receptors [1]. This stereospecificity establishes that (5S,6R)-DiHETE is the sole biologically relevant stereoisomer within this compound class for LTD4 receptor-mediated signaling studies. The (5S,6R) isomer also contracted guinea pig ileum in vitro, an effect that was inhibited by the selective LTD4 receptor antagonists ICI 198,615 and SKF104,353, confirming functional LTD4 receptor agonism [1].

Leukotriene receptor pharmacology Stereochemical selectivity Eicosanoid receptor binding

Functional Contractile Activity: (5S,6R)-DiHETE Versus (5S,6S)-DiHETE and LTD4 in Smooth Muscle Assays

Comparative functional studies on guinea pig lung parenchyma strips and ileum smooth muscle reveal that (5S,6R)-DiHETE exhibits higher contractile activity than its (5S,6S) diastereomer. The potency order established in these assays is LTD4 > (5S,6R)-DiHETE > (5S,6S)-DiHETE [1]. Additionally, (5S,6R)-DiHETE induces guinea pig isolated ileum contraction with an EC50 of 1.3 μM, and this effect is blocked by LTD4 receptor antagonists [2]. In contrast, the (5S,6S) isomer shows significantly attenuated activity in the same functional preparations, and neither LTC4 nor LTB4 receptors recognize any of the four diastereoisomers [1][3].

Smooth muscle pharmacology Leukotriene receptor agonism Structure-activity relationship

Differential Vascular Mechanism: 5,6-DiHETE (Racemic) Ca2+ Channel Inhibition Versus DiHETrE PPARα Activation

5,6-DiHETE (evaluated as racemic mixture in vascular studies) attenuates vascular hyperpermeability through inhibition of endothelial intracellular Ca2+ elevation, a mechanism distinct from that of DiHETrE regioisomers which function primarily as PPARα activators [1][2]. In HUVEC models, 5,6-DiHETE treatment inhibited histamine-induced increases in intracellular Ca2+ concentrations and suppressed endothelial barrier disruption [1]. In contrast, 14,15-DiHETrE—a soluble epoxide hydrolase product of 14,15-EET hydrolysis—acts as the most potent PPARα activator in COS-7 cell expression systems, producing a 12-fold increase in PPARα-mediated luciferase activity [2]. TRPV4 gene-deficiency studies further confirm that 5,6-DiHETE reduces vascular permeability via TRPV4 channel inhibition in vivo, with the effect absent in TRPV4-deficient mice [3].

Vascular biology Calcium signaling Endothelial barrier function

Biomarker Differential Expression: 5,6-DiHETrE Versus Other DiHETrE Regioisomers in Disease States

In comparative oxylipin profiling studies of Alzheimer's disease (AD) subjects, 5,6-DiHETrE levels were elevated by 15% compared to healthy controls, while other DiHETrE regioisomers exhibited different magnitudes of increase: 14,15-DiHETrE (18% higher), 11,12-DiHETrE (18% higher), and 8,9-DiHETrE (23% higher) [1]. This differential expression pattern underscores that DiHETrE regioisomers are not interchangeable as disease biomarkers. Note that this biomarker evidence pertains to the DiHETrE class derived from EET hydrolysis rather than the leukotriene-pathway-derived 5,6-DiHETE class containing the (5S,6R) stereoisomer, highlighting the critical analytical distinction between these structurally related but biosynthetically distinct compound families [1].

Lipidomics Biomarker discovery Alzheimer's disease

Tissue-Specific Pharmacological Activity: 5,6-DiHETE Lung Parenchyma Contraction Versus Ileum Inactivity

Comparative pharmacological profiling across multiple hydroxy acid derivatives reveals that 5,6-DiHETEs (evaluated as a mixture of two isomers) induce significant contractions of guinea pig lung parenchymal strips, an effect blocked by the leukotriene antagonist FPL-55712, yet remain inactive on guinea pig ileum [1]. This contrasts with the (5S,6R)-specific stereoisomer which demonstrates contractile activity on ileum via LTD4 receptor agonism [2]. Among mono-, di-, and tri-hydroxy arachidonic acid derivatives tested in the same comparative study, the 5,6-DiHETEs were the only di-hydroxy acids showing significant activity; all other tested hydroxy acids were either very weakly active or inactive [1]. This tissue-selectivity profile distinguishes 5,6-DiHETE-class compounds from other hydroxy eicosanoids and highlights the importance of stereochemical purity for reproducible ileum pharmacology.

Tissue-selective pharmacology Leukotriene receptor subtypes Smooth muscle heterogeneity

Biosynthetic Pathway Divergence: 5-Lipoxygenase-Derived DiHETE Versus Cytochrome P450-Derived DiHETrE

The (5S,6R)-DiHETE compound is generated via the 5-lipoxygenase pathway through enzymatic conversion of leukotriene A4 (LTA4), with the stereochemical outcome determined by LTA4 hydrolase activity [1]. In contrast, 5,6-DiHETrE is produced via cytochrome P450 epoxygenase-mediated formation of 5,6-epoxyeicosatrienoic acid (5,6-EET) followed by soluble epoxide hydrolase (sEH)-catalyzed hydrolysis, a non-stereoselective process yielding vicinal diols [2][3]. The four EET regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET) each demonstrate distinct biological activities: 5,6-EET is the most likely mediator of bradykinin-induced vasodilation in isolated heart preparations, and both 5,6-EET and 11,12-EET significantly increase cell shortening and intracellular calcium in ventricular myocytes, whereas 8,9-EET and 14,15-EET show no effect [2]. This biosynthetic divergence fundamentally differentiates the (5S,6R)-DiHETE leukotriene receptor ligand from sEH-derived DiHETrE products.

Eicosanoid biosynthesis Enzymatic pathway Metabolic flux

Validated Research and Procurement Applications for (5S,6R)-DiHETE Based on Quantitative Comparative Evidence


Leukotriene D4 Receptor Pharmacology: Stereoisomer-Specific Agonist for Receptor Binding and Functional Studies

Investigators studying LTD4 receptor pharmacology require (5S,6R)-DiHETE as a stereochemically defined agonist that demonstrates exclusive LTD4 receptor recognition among all four (5,6)-DiHETE diastereoisomers [1]. Functional validation using guinea pig ileum contraction assays (EC50 = 1.3 μM) with antagonist inhibition by ICI 198,615 and SKF104,353 confirms receptor-mediated activity [1][2]. Procurement of the defined (5S,6R) stereoisomer ensures reproducible receptor activation in contrast to racemic mixtures containing inactive (5S,6S), (5R,6S), and (5R,6R) stereoisomers that exhibit no LTD4, LTC4, or LTB4 receptor recognition [1].

Structure-Activity Relationship Studies of 5-Lipoxygenase Pathway Metabolites

The established potency order LTD4 > (5S,6R)-DiHETE > (5S,6S)-DiHETE provides a quantitative framework for structure-activity relationship investigations of leukotriene pathway metabolites [1]. Researchers examining stereochemical determinants of eicosanoid receptor engagement can utilize (5S,6R)-DiHETE as a reference compound to benchmark the activity of novel synthetic analogs or to calibrate assay sensitivity across experimental replicates [1]. The documented differential activity between lung parenchyma (significant contraction) and ileum (inactive for mixed isomers) further supports tissue-selectivity mapping of leukotriene receptor subtypes [2].

LC-MS/MS Lipidomic Internal Standard Calibration for DiHETE-Class Quantification

Analytical laboratories performing targeted lipidomic profiling require authentic (5S,6R)-DiHETE standards to distinguish leukotriene-pathway-derived 5,6-DiHETE from cytochrome P450/sEH-derived 5,6-DiHETrE species [1]. Validated LC-MS methods for simultaneous analysis of arachidonic acid metabolites demonstrate the necessity of compound-specific standards for accurate quantification in biological matrices including brain tissue and serum [1][2]. The differential biomarker expression observed in disease states—where 5,6-DiHETrE shows 15% elevation in Alzheimer's disease compared to 18-23% elevations for other DiHETrE regioisomers—underscores the analytical requirement for regioisomer-specific calibration .

Vascular Inflammation Research: Calcium Signaling and Endothelial Barrier Function Studies

Although the vascular pharmacology evidence derives primarily from studies using racemic 5,6-DiHETE rather than the isolated (5S,6R) stereoisomer, investigators examining endothelial Ca2+ signaling and vascular hyperpermeability may utilize 5,6-DiHETE-class compounds as mechanistic probes [1]. The demonstrated inhibition of histamine-induced intracellular Ca2+ elevation in HUVECs and TRPV4 channel-dependent reduction of vascular permeability in vivo provides a defined experimental context for calcium signaling studies [1][2]. Researchers must note that this vascular mechanism is distinct from the PPARα-mediated activity of DiHETrE regioisomers (12-fold luciferase induction for 14,15-DiHETrE), necessitating careful compound selection based on the specific signaling pathway under investigation .

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